molecular formula C10H16N2O B13283816 6-Tert-butyl-2-ethyl-pyrimidin-4-OL

6-Tert-butyl-2-ethyl-pyrimidin-4-OL

Cat. No.: B13283816
M. Wt: 180.25 g/mol
InChI Key: YPJPDTNSHDMLKQ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-ethyl-pyrimidin-4-OL is a chemical compound with the molecular formula C10H16N2O. It is a pyrimidine derivative, characterized by the presence of a tert-butyl group at the 6th position and an ethyl group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-ethyl-pyrimidin-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of tert-butyl acetoacetate with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-ethyl-pyrimidin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Tert-butyl-2-ethyl-pyrimidin-4-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-ethyl-pyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    6-tert-Butyl-thieno[2,3-d]pyrimidin-4-ol: A similar compound with a thieno ring instead of the ethyl group.

    tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate: Another pyrimidine derivative with different substituents

Uniqueness

6-Tert-butyl-2-ethyl-pyrimidin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-tert-butyl-2-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O/c1-5-8-11-7(10(2,3)4)6-9(13)12-8/h6H,5H2,1-4H3,(H,11,12,13)

InChI Key

YPJPDTNSHDMLKQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(C)(C)C

Origin of Product

United States

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